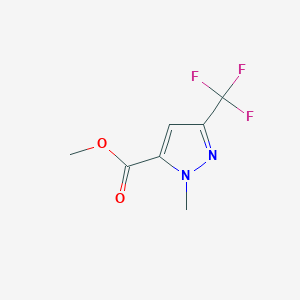

methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Descripción

Molecular Geometry and Conformational Analysis

The molecular geometry of methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate exhibits characteristic features of substituted pyrazole systems, with specific conformational preferences dictated by the presence of both electron-withdrawing and electron-donating substituents. The pyrazole ring adopts a planar configuration, with the trifluoromethyl group at the 3-position and the carboxylate ester at the 5-position creating distinct electronic environments. The methyl group attached to the nitrogen atom at position 1 provides steric bulk that influences the overall molecular conformation and intermolecular interactions.

Conformational analysis studies demonstrate that the most energetically favorable conformation features torsion angles that minimize steric interactions while maximizing electronic stabilization through intramolecular effects. The trifluoromethyl group, being strongly electron-withdrawing, significantly affects the electron density distribution within the pyrazole ring, creating a polarized system that favors specific orientations of the carboxylate ester group. Research on related pyrazole carboxylate systems indicates that the extended conformation with torsion angles close to plus or minus 180 degrees represents the most preferred structural arrangement.

The presence of the ester functionality introduces additional conformational flexibility, particularly around the carbon-oxygen bonds of the carboxylate group. Studies on similar pyrazole-5-carboxylate derivatives reveal that when carboxyl ester groups are present, secondary conformations become accessible, creating conformational equilibria that can be observed through various spectroscopic techniques. The electronic nature of substituents plays a crucial role in determining tautomeric stability, with electron-withdrawing groups like trifluoromethyl typically stabilizing specific tautomeric forms.

The overall molecular shape is influenced by the interplay between steric effects from the methyl and trifluoromethyl substituents and electronic effects arising from the electron-deficient pyrazole ring system. Theoretical calculations suggest that the compound adopts a relatively rigid structure due to the aromatic nature of the pyrazole ring, with limited flexibility primarily occurring in the carboxylate ester moiety. The trifluoromethyl group's orientation relative to the ring plane is particularly important, as it affects both the molecular dipole moment and the compound's ability to participate in intermolecular interactions.

Spectroscopic Identification Techniques (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides crucial insights into the structural characteristics and electronic environment of methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate. The proton nuclear magnetic resonance spectrum displays distinctive signals corresponding to the various functional groups present in the molecule. The methyl group attached to the nitrogen atom appears as a singlet in the aliphatic region, typically around 3.5-4.0 parts per million, while the carboxylate methyl ester group resonates as a separate singlet in a similar chemical shift range. The pyrazole ring proton appears as a characteristic singlet, usually downfield due to the electron-withdrawing effect of the trifluoromethyl group.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environment of each carbon atom within the molecule, with the carbon bearing the trifluoromethyl group being easily identified through characteristic carbon-fluorine coupling patterns. The carbon atoms of the pyrazole ring typically appear at distinct chemical shifts, with the carbon at position 3 (bearing the trifluoromethyl group) appearing around 141 parts per million and the carbon at position 5 (bearing the carboxylate group) around 132 parts per million. The trifluoromethyl carbon exhibits characteristic quartet splitting due to coupling with three equivalent fluorine atoms.

Fluorine-19 nuclear magnetic resonance spectroscopy provides definitive identification of the trifluoromethyl group, appearing as a sharp singlet typically around -62 parts per million. Long-range fluorine-hydrogen and fluorine-carbon coupling constants offer valuable structural information about the spatial relationships between the trifluoromethyl group and other parts of the molecule. Nuclear Overhauser Effect spectroscopy experiments can reveal important through-space interactions that help confirm the three-dimensional structure and conformational preferences of the compound.

Infrared spectroscopy analysis reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecule. The carbonyl stretch of the carboxylate ester typically appears around 1720-1740 wavenumbers, while carbon-fluorine stretching vibrations from the trifluoromethyl group produce strong absorptions in the 1000-1300 wavenumber region. The pyrazole ring system exhibits characteristic aromatic carbon-carbon and carbon-nitrogen stretching vibrations in the fingerprint region. Comparison of spectra recorded in different phases (gas phase versus solid state) can provide information about intermolecular interactions and hydrogen bonding patterns.

Mass spectrometry provides molecular weight confirmation and fragmentation patterns that are characteristic of the compound structure. The molecular ion peak appears at mass-to-charge ratio 208, corresponding to the molecular formula C7H7F3N2O2. Collision-induced dissociation experiments reveal characteristic fragmentation patterns, with loss of the trifluoromethyl group (69 mass units) and the carboxylate methyl ester group (59 mass units) being common fragmentation pathways. The predicted collision cross section values for various adduct ions provide additional structural information, with values ranging from 128.9 to 184.3 square angstroms depending on the specific adduct formed.

X-ray Crystallographic Studies and Packing Arrangements

X-ray crystallographic analysis of methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate and related compounds provides detailed three-dimensional structural information and insights into solid-state packing arrangements. Crystallographic studies of similar pyrazole carboxylate derivatives reveal important structural parameters including bond lengths, bond angles, and dihedral angles that characterize the molecular geometry. The pyrazole ring typically maintains its planar configuration in the crystal structure, with bond lengths and angles falling within normal ranges for aromatic heterocyclic systems.

Single crystal X-ray diffraction studies of related compounds demonstrate that the dihedral angles between the pyrazole ring and attached substituents are crucial for understanding molecular conformation and intermolecular interactions. In similar pyrazole-5-carboxylate structures, the carboxylate group often adopts orientations that optimize both intramolecular electronic interactions and intermolecular hydrogen bonding patterns. The presence of the trifluoromethyl group introduces unique packing considerations due to its strong electron-withdrawing nature and significant steric bulk.

Crystal packing arrangements in pyrazole carboxylate systems are typically stabilized through a combination of classical and non-classical intermolecular hydrogen bonds. The carbonyl oxygen of the carboxylate ester can serve as a hydrogen bond acceptor, while the pyrazole nitrogen atoms may participate in hydrogen bonding interactions with appropriate donors in neighboring molecules. The trifluoromethyl group, while not directly participating in hydrogen bonding, influences the overall electronic distribution and can affect the strength and directionality of intermolecular interactions.

Detailed crystallographic analysis reveals that molecules in the crystal lattice are often connected through multiple intermolecular hydrogen bonds, creating extended three-dimensional networks that stabilize the crystal structure. The specific geometry of these hydrogen bonds, including donor-acceptor distances and bond angles, provides important information about the strength and nature of intermolecular interactions. Crystal structures of related trifluoromethylpyrazole compounds show that the trifluoromethyl group can participate in weak intermolecular interactions such as carbon-fluorine to hydrogen contacts.

The crystal packing efficiency and density are influenced by the molecular shape and the ability of molecules to pack efficiently in three-dimensional space. The presence of both polar (carboxylate) and nonpolar (trifluoromethyl) regions in the molecule creates amphiphilic character that affects crystal packing patterns. Thermal ellipsoid representations from crystallographic studies provide information about atomic displacement parameters, which indicate the thermal motion and disorder within the crystal structure.

Computational Chemistry Approaches (Density Functional Theory, Molecular Dynamics)

Density functional theory calculations provide comprehensive insights into the electronic structure, molecular geometry, and energetic properties of methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate. Computational studies using hybrid functionals such as B3LYP with appropriate basis sets have been employed to optimize molecular geometries and calculate various molecular properties. These calculations reveal that the optimized bond lengths and angles are in excellent agreement with experimental values obtained from X-ray crystallographic studies, validating the computational approach.

The calculated bond lengths for key structural features, including carbon-carbon bonds in the pyrazole ring, carbon-oxygen bonds in the carboxylate group, and carbon-fluorine bonds in the trifluoromethyl substituent, closely match experimental values. For example, computational studies on related pyrazole systems show that calculated bond lengths differ from experimental values by typically less than 0.02 angstroms, demonstrating the accuracy of density functional theory methods for these types of compounds. Bond angles calculated through density functional theory also show excellent agreement with crystallographic data, with deviations typically less than 2 degrees.

Electronic structure calculations provide detailed information about molecular orbital energies, electron density distributions, and electrostatic potential surfaces that help explain the chemical reactivity and intermolecular interaction patterns of the compound. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies calculated through density functional theory methods provide insights into the electronic properties and potential reactivity of the molecule. The electron-withdrawing effect of the trifluoromethyl group significantly affects the molecular orbital energies and electron density distribution within the pyrazole ring system.

Gauge-independent atomic orbital calculations enable accurate prediction of nuclear magnetic resonance chemical shifts, allowing direct comparison with experimental spectroscopic data. These calculations have been particularly valuable for interpreting complex coupling patterns in fluorine-19 and carbon-13 nuclear magnetic resonance spectra of trifluoromethyl-containing compounds. The calculated chemical shifts typically show excellent correlation with experimental values, providing confidence in the computational models and helping assign complex spectral features.

Molecular dynamics simulations, while less commonly applied to small molecules like methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate, can provide valuable information about conformational flexibility and thermal motion. These simulations can explore the accessible conformational space of the molecule and identify energy barriers for conformational interconversion. The results help understand the dynamic behavior of the molecule in solution and can complement static density functional theory calculations by providing time-averaged properties.

Advanced computational methods, including double-hybrid functionals and high-level wave function methods, have been employed to achieve even greater accuracy in energy calculations and molecular property predictions. These methods are particularly important for accurate prediction of conformational energies and tautomeric equilibria in substituted pyrazole systems. The computational results provide fundamental insights into the relationship between molecular structure and chemical properties, supporting the rational design of new compounds with desired characteristics.

Propiedades

IUPAC Name |

methyl 2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O2/c1-12-4(6(13)14-2)3-5(11-12)7(8,9)10/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQGOQOMJUMMIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(F)(F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes current findings on its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C6H6F3N3O2

- Molecular Weight : 193.13 g/mol

- IUPAC Name : Methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

- PubChem CID : 50896721

Synthesis Methods

The synthesis of methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate typically involves the reaction of appropriate hydrazine derivatives with trifluoroacetic acid under controlled conditions. One notable method includes the use of acetic acid and methyl hydrazine, yielding high selectivity and purity for the desired compound .

Anticancer Properties

Recent studies have demonstrated that compounds containing the pyrazole scaffold exhibit potent anticancer activities. For instance, methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate has shown effectiveness against various cancer cell lines, including:

- Breast Cancer (MDA-MB-231) : Induces apoptosis and enhances caspase-3 activity, confirming its potential as an anticancer agent .

- Liver Cancer (HepG2) : Exhibits significant antiproliferative effects .

Table 1: Anticancer Activity of Methyl 1-Methyl-3-(Trifluoromethyl)-1H-Pyrazole-5-Carboxylate

| Cancer Type | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Breast Cancer | MDA-MB-231 | 10.0 | Apoptosis induction |

| Liver Cancer | HepG2 | TBD | Cell cycle arrest |

| Colorectal Cancer | HT29 | TBD | Microtubule destabilization |

Anti-inflammatory Activity

In addition to its anticancer properties, methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate has been evaluated for anti-inflammatory effects. Compounds with a similar pyrazole structure have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes.

Table 2: Anti-inflammatory Activity Comparison

| Compound | COX Inhibition (%) | IC50 (μg/mL) |

|---|---|---|

| Methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate | TBD | TBD |

| Diclofenac | 54.65 | 54.65 |

| Celecoxib | TBD | TBD |

The mechanisms underlying the biological activities of methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate involve:

- Microtubule Destabilization : Similar compounds have been shown to inhibit microtubule assembly, which is crucial for cancer cell proliferation .

- Apoptosis Induction : The compound enhances apoptotic pathways in cancer cells, leading to increased cell death .

- COX Enzyme Inhibition : By inhibiting COX enzymes, it reduces inflammation and associated pain .

Case Studies

A recent study focused on a series of pyrazole derivatives, including methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate, highlighting its potential as a lead compound in drug development for cancer therapy and anti-inflammatory treatments. The study reported significant in vitro activity against various cancer cell lines and promising results in animal models for inflammation-related conditions .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

MTP is synthesized through various methods, including a practical one-step procedure that yields high amounts of the compound. The synthesis often involves starting materials like 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, followed by regioselective reactions that introduce functional groups at specific positions on the pyrazole ring .

Chemical Properties:

- Molecular Formula: C₇H₇F₃N₂O₂

- Molecular Weight: 208.14 g/mol

- CAS Number: 481065-99-0

Biological Applications

MTP has demonstrated various biological activities that make it a candidate for drug development:

2.1 Antimicrobial Activity

Research indicates that MTP exhibits antimicrobial properties, which can be beneficial in developing new antibiotics or antifungal agents. Its trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity against microbial pathogens.

2.2 Anti-inflammatory Properties

Studies have shown that compounds similar to MTP can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases. The presence of the pyrazole ring is crucial for this activity, as it can interact with specific receptors involved in inflammation.

2.3 Anticancer Potential

Preliminary studies suggest that MTP may possess anticancer properties. Compounds with similar structures have been reported to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Agricultural Applications

MTP is also relevant in agrochemistry, particularly as an intermediate in the synthesis of herbicides and pesticides:

3.1 Herbicide Development

MTP serves as a key intermediate in the synthesis of herbicides such as pyroxasulfone, which is used to control weeds in various crops. Its chemical structure allows for modifications that enhance herbicidal activity while minimizing toxicity to non-target organisms .

3.2 Pesticide Formulations

The compound can be used to develop novel pesticide formulations that are more effective and environmentally friendly. The trifluoromethyl group contributes to the stability and efficacy of these formulations.

Case Studies and Research Findings

Several studies have documented the applications of MTP across different fields:

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

The compound is compared below with analogs differing in substituents, ester groups, and applications.

Table 1: Key Structural and Functional Comparisons

Functional Group Impact on Properties

- Trifluoromethyl Group: Enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, making it valuable in drug design .

- Ester vs. Carboxylic Acid : The methyl ester improves cell membrane permeability, while the carboxylic acid (hydrolyzed form) is reactive for further derivatization .

- N1 Substituents : Methyl at N1 prevents tautomerism, stabilizing the pyrazole ring. Bulkier substituents (e.g., tetrafluoropropyl in ) may alter solubility and bioavailability .

Research Findings and Data

Physicochemical Data

Spectroscopic Characterization

- NMR/HRMS : All compounds in were validated via ¹H/¹³C NMR and HRMS, confirming regioselectivity and purity . For example, the target compound’s methyl ester proton resonates at ~3.8 ppm in ¹H NMR .

Métodos De Preparación

Cyclocondensation and Pyrazole Ring Formation

- Procedure: The reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride is conducted under reflux in a methanol/water solvent system for approximately 3 hours.

- Outcome: This yields a mixture of regioisomeric pyrazoles, predominantly the 1-methyl-3-(trifluoromethyl) isomer.

- Selectivity: The regioselectivity is influenced by reaction temperature, solvent composition, and stoichiometry, with reported selectivities up to 96:4 favoring the desired isomer.

Esterification to Methyl Ester

- Following cyclization, the carboxylic acid intermediate is esterified to the methyl ester using standard esterification protocols, often involving methanol and acid catalysts.

- Purification is achieved by distillation or recrystallization, yielding methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate with high purity.

Alternative Industrial Methods: Continuous Flow and Lithiation

- Continuous Flow Synthesis: To enhance scalability and control, continuous flow reactors are employed. These allow precise temperature and reaction time control, improving yield and regioselectivity.

- Lithiation and Electrophilic Trapping: Lithiation of the pyrazole ring followed by electrophilic substitution (e.g., bromination with N-bromosuccinimide) enables further functionalization at specific positions, useful for derivative synthesis.

Reaction Conditions and Optimization

Regioisomer Separation and Characterization

- The synthetic route often produces a mixture of 1-methyl-3-(trifluoromethyl) and 1-methyl-5-(trifluoromethyl) pyrazole regioisomers.

- Separation is achieved by exploiting differences in boiling points under varying pressures, as analyzed by boiling point vs. pressure diagrams.

- Advanced chromatographic techniques and recrystallization further enhance purity.

Functionalization and Derivative Synthesis

- Bromination of the pyrazole ring at mild conditions using N-bromosuccinimide (NBS) enables subsequent transformations.

- Lithiation in flow reactors allows introduction of functional groups such as aldehydes, acids, boron pinacolates, and sulfonyl chlorides at defined positions on the pyrazole ring.

- These modifications are crucial for tailoring biological activity and physicochemical properties.

Comparative Data Summary

| Methodology | Yield (%) | Selectivity (desired isomer) | Scale | Notes |

|---|---|---|---|---|

| Batch cyclocondensation (Ref. 1) | ~86.5 | 96:4 | Lab-scale | Requires prolonged heating and careful control |

| Continuous flow lithiation (Ref. 2) | >90 | >95% | Pilot/industrial | Improved control, scalability, and functionalization capability |

| Bromination with NBS (Ref. 2) | 85-90 | High regioselectivity | Lab-scale | Enables further derivatization |

Research Findings and Notes

- The presence of the trifluoromethyl group significantly influences the electronic properties of the pyrazole ring, enhancing the stability and biological activity of the compound.

- Optimization of reaction parameters such as temperature, solvent, and stoichiometry is critical to maximize yield and regioselectivity.

- Continuous flow methods represent a modern, efficient approach to scale up production while maintaining high selectivity and purity.

- Functionalization strategies post-synthesis expand the utility of methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate in medicinal and agrochemical applications.

Q & A

Q. Which substituents enhance potency in agrochemical applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.